LysRs-IN-1

Description

Properties

IUPAC Name |

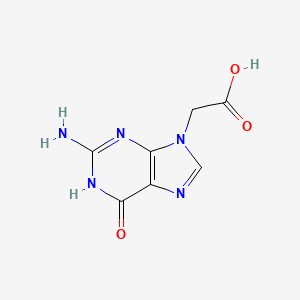

2-(2-amino-6-oxo-1H-purin-9-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O3/c8-7-10-5-4(6(15)11-7)9-2-12(5)1-3(13)14/h2H,1H2,(H,13,14)(H3,8,10,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFWBSLAJQMJJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CC(=O)O)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590922 | |

| Record name | (2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281676-77-5 | |

| Record name | (2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of LysRs-IN-1, a Hypothetical Lysyl-tRNA Synthetase Inhibitor

Introduction

Lysyl-tRNA synthetase (LysRS) is a ubiquitously expressed, essential enzyme responsible for charging lysine to its cognate tRNA (tRNALys) during protein synthesis.[1][2][3] This canonical function is vital for cellular viability. However, emerging research has unveiled a non-canonical role for LysRS as a signaling molecule, particularly in the immune response and in pathological conditions such as HIV-1 infection and cancer.[1][4] In higher eukaryotes, LysRS is a component of the multi-aminoacyl-tRNA synthetase complex (MSC), a large cytoplasmic assembly of tRNA synthetases and associated proteins. Specific cellular stimuli can trigger the release of LysRS from the MSC, leading to its translocation to the nucleus and the activation of downstream signaling pathways. This duality makes LysRS an attractive target for therapeutic intervention. This guide explores the potential mechanism of action of a hypothetical inhibitor, this compound, within the context of the known functions and regulatory mechanisms of LysRS.

The Dual Functionality of LysRS: A Pivotal Switch

LysRS activity is modulated by post-translational modifications, most notably phosphorylation. In response to immunological challenges or viral infections, LysRS is phosphorylated on Serine 207 (S207) in a MAPK-dependent manner. This phosphorylation event induces a conformational change in LysRS, causing its dissociation from the MSC scaffold protein AIMP2. Once released, the phosphorylated LysRS (pS207-LysRS) exhibits reduced aminoacylation activity but gains the ability to synthesize diadenosine tetraphosphate (Ap4A). This Ap4A then acts as a second messenger, translocating to the nucleus and modulating the activity of transcription factors such as Microphthalmia-associated Transcription Factor (MITF) and Upstream Transcription Factor 2 (USF2).

Hypothetical Mechanism of Action for this compound

Given the multifaceted nature of LysRS, a hypothetical inhibitor, this compound, could exert its effects through several distinct mechanisms:

-

Competitive Inhibition of the Catalytic Site: this compound could be a competitive inhibitor that binds to the active site of LysRS, competing with either lysine or ATP. This would directly inhibit the canonical aminoacylation function, which could be detrimental to cell viability, especially in pathogens.

-

Allosteric Inhibition of Non-Canonical Function: this compound might bind to an allosteric site on LysRS, preventing the conformational change induced by S207 phosphorylation. This would lock LysRS in its "closed" conformation, maintaining its association with the MSC and preventing the production of Ap4A and subsequent downstream signaling.

-

Stabilization of the Multi-Synthetase Complex: this compound could act by strengthening the interaction between LysRS and the AIMP2 scaffold protein within the MSC. This would effectively sequester LysRS in the cytoplasm and prevent its release even upon phosphorylation, thereby inhibiting its nuclear functions.

Signaling Pathways and Potential Points of Intervention

The signaling cascade initiated by LysRS phosphorylation presents several opportunities for therapeutic intervention. The following diagram illustrates this pathway and highlights the potential points of action for this compound.

Caption: The LysRS signaling pathway, illustrating the transition from its canonical role in the MSC to its non-canonical signaling function in the nucleus. Potential inhibitory points for this compound are shown in red.

Quantitative Data on LysRS Inhibition

While specific data for "this compound" is not available, the following table summarizes quantitative data for a known inhibitor of M. tuberculosis LysRS, providing a reference for the types of measurements used to characterize such compounds.

| Compound | Target | Assay | IC50 | Reference |

| 1 | M. tuberculosis LysRS | Biochemical Assay | 42 µM |

Experimental Protocols

To elucidate the precise mechanism of action of a novel LysRS inhibitor like this compound, a series of biochemical and cell-based assays are required.

1. LysRS Aminoacylation Assay

-

Objective: To determine if this compound inhibits the canonical tRNA charging function of LysRS.

-

Principle: This assay measures the incorporation of radiolabeled lysine into its cognate tRNA.

-

Methodology:

-

Prepare a reaction mixture containing purified LysRS, ATP, radiolabeled 14C-Lysine, and purified tRNALys.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period.

-

Precipitate the tRNA using trichloroacetic acid (TCA) and collect on a filter membrane.

-

Wash the filter to remove unincorporated 14C-Lysine.

-

Quantify the radioactivity on the filter using a scintillation counter.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

-

2. HIV-1 LTR-Luciferase Reporter Assay

-

Objective: To assess the effect of this compound on the non-canonical, transcriptional activation function of LysRS in the context of HIV-1 replication.

-

Principle: This assay utilizes a reporter construct where the expression of firefly luciferase is driven by the HIV-1 5'-Long Terminal Repeat (LTR) promoter, which is known to be activated by the LysRS-USF2 pathway.

-

Methodology:

-

Co-transfect HEK293T cells with a pGL3-LTR firefly luciferase reporter plasmid and a pTK-Renilla luciferase control plasmid.

-

Treat the transfected cells with varying concentrations of this compound.

-

Induce the signaling pathway (e.g., with a phorbol ester like PMA to activate MAPK).

-

After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Determine the effect of this compound on LTR-driven transcription.

-

Experimental Workflow for Characterizing this compound

The following diagram outlines a logical workflow for characterizing the mechanism of action of a hypothetical LysRS inhibitor.

Caption: A streamlined experimental workflow to differentiate between the potential mechanisms of action of a LysRS inhibitor.

Lysyl-tRNA synthetase represents a compelling therapeutic target due to its essential role in protein synthesis and its recently discovered functions in cellular signaling. A hypothetical inhibitor, this compound, could be designed to selectively target either the canonical or non-canonical functions of LysRS, or both. The experimental framework provided in this guide offers a systematic approach to characterizing the mechanism of action of such a compound, which is a critical step in the development of novel therapeutics targeting LysRS-mediated pathways. Further research into the structural and functional biology of LysRS will undoubtedly pave the way for the discovery and development of potent and specific inhibitors.

References

- 1. Human lysyl-tRNA synthetase phosphorylation promotes HIV-1 proviral DNA transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Class I Lysyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. LysRS serves as a key signaling molecule in the immune response by regulating gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

LysRs-IN-1: A Representative Technical Guide on the Discovery and Synthesis of a Potent Lysyl-tRNA Synthetase Inhibitor

Disclaimer: Publicly available information on a specific molecule designated "LysRs-IN-1" is limited. This technical guide therefore provides a comprehensive overview of the discovery and synthesis of a representative, well-characterized Lysyl-tRNA Synthetase (LysRS) inhibitor, based on publicly accessible research. The data and methodologies presented are derived from a successful drug discovery program targeting Mycobacterium tuberculosis LysRS and are intended to serve as an in-depth example for researchers, scientists, and drug development professionals.

Introduction to Lysyl-tRNA Synthetase (LysRS) as a Therapeutic Target

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for charging tRNAs with their cognate amino acids, a critical step in protein biosynthesis.[1][2] This fundamental role makes them attractive targets for the development of novel antimicrobial and therapeutic agents.[1][2] Lysyl-tRNA synthetase (LysRS or KRS) specifically catalyzes the attachment of lysine to its tRNA. The gene encoding LysRS, LysS, is known to be essential for the viability of various pathogens, including Mycobacterium tuberculosis.[3] Furthermore, human LysRS has non-canonical functions and has been implicated in cancer metastasis, making it a target for anti-cancer therapies. The structural differences between prokaryotic and eukaryotic LysRS enzymes offer a window for developing selective inhibitors.

This guide focuses on a series of potent and selective inhibitors of M. tuberculosis LysRS, culminating in a preclinical candidate. The program detailed herein showcases a structure-guided design approach to optimize a high-throughput screening hit into a lead compound with therapeutic potential.

Discovery of a Novel LysRS Inhibitor Series

The starting point for this drug discovery program was the identification of a compound (Compound 1 ) with modest activity against M. tuberculosis growth (Minimum Inhibitory Concentration [MIC] of 20 μM) and weak inhibition of Plasmodium falciparum LysRS (Half-maximal inhibitory concentration [IC50] of 5 μM). This initial hit demonstrated favorable drug-like properties and good solubility. Subsequent testing confirmed its modest activity against M. tuberculosis LysRS with an IC50 of 42 μM.

The availability of the crystal structure of M. tuberculosis LysRS complexed with lysine enabled a structure-based drug design approach. A primary goal of the optimization program was to enhance potency against the bacterial enzyme while ensuring selectivity over the human ortholog (KARS1).

Structure-Activity Relationship (SAR) and Optimization

The initial hit, a 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one core, was systematically modified to explore the structure-activity relationship. Key areas of modification included the R1 and R2 positions of the scaffold. Modeling studies indicated a significant difference in the R1 pocket between the M. tuberculosis LysRS and human KARS1, with a larger, more hydrophobic Met271 in the bacterial enzyme compared to Thr337 in the human counterpart. This difference was exploited to achieve selectivity.

Introduction of a cis-2-hydroxycyclohexyl group at the R1 position (Compound 24 ) resulted in good potency against both the enzyme and whole-cell M. tuberculosis, but with only modest selectivity over human KARS1. Replacing the methoxy group at R2 with an ethoxy group (Compound 25 ) retained potent activity while significantly improving selectivity to over 100-fold against both KARS1 and a human cell line (HepG2). Further optimization led to the identification of a preclinical candidate with improved pharmacokinetic properties and in vivo efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative data for a selection of compounds from the optimization program.

Table 1: In Vitro Activity of Representative LysRS Inhibitors

| Compound | M. tuberculosis LysRS IC50 (μM) | M. tuberculosis MIC (μM) | Human KARS1 IC50 (μM) | HepG2 Cytotoxicity IC50 (μM) |

| 1 | 42 | 20 | >100 | >100 |

| 8 | 0.8 | 2.5 | 20 | 25 |

| 23 | 3.5 | 10 | >100 | >100 |

| 24 | 0.5 | 1.25 | 15 | 12.5 |

| 25 | 0.6 | 1.25 | >100 | >100 |

Data compiled from a representative study on M. tuberculosis LysRS inhibitors.

Table 2: In Vivo Efficacy of Early LysRS Inhibitors in a Murine Model of Tuberculosis

| Compound | Dose (mg/kg) | Reduction in Colony Forming Units (CFU) in Lungs |

| 8 | 200 | ~1.5 log10 |

| 11 | 200 | ~1.0 log10 |

| 25 | 200 | ~2.0 log10 |

| 32 | 200 | ~1.5 log10 |

Data represents the effect on bacterial load in the lungs of infected C57BL/6 mice after 8 days of treatment.

Experimental Protocols

General Synthesis of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one Scaffold

A detailed synthetic route for the core scaffold is outlined below. The synthesis typically involves a multi-step sequence starting from commercially available materials. The following is a generalized protocol based on similar reported syntheses.

Workflow for the Synthesis of the Core Scaffold

Caption: Generalized synthetic workflow for the pyrrolo[3,4-d]pyrimidin-5-one core.

Step 1: Halogenation of the pyrimidine ring. The starting pyrimidine derivative is halogenated, typically using N-bromosuccinimide (NBS) or a similar reagent, to introduce a reactive handle for subsequent cross-coupling reactions.

Step 2: Suzuki Coupling. The halogenated pyrimidine is coupled with a suitable boronic acid or ester under palladium catalysis to introduce the desired substituent at the R2 position.

Step 3: Ester Hydrolysis. A protecting group, often an ester, is hydrolyzed to the corresponding carboxylic acid using standard conditions, such as lithium hydroxide in a mixture of tetrahydrofuran and water.

Step 4: Amide Coupling. The resulting carboxylic acid is coupled with an appropriate amine, which will form part of the pyrrolone ring, using a standard coupling agent like HATU or EDC/HOBt.

Step 5: Intramolecular Cyclization. The final ring closure to form the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-5-one core is achieved through an intramolecular reaction, often promoted by a base or by heating.

M. tuberculosis LysRS Inhibition Assay

The inhibitory activity of the compounds against M. tuberculosis LysRS is determined using a biochemical assay that measures the aminoacylation of tRNA.

Experimental Workflow for LysRS Inhibition Assay

Caption: Workflow for determining the IC50 of inhibitors against LysRS.

The assay measures the incorporation of [3H]-lysine into its cognate tRNA. The reaction is initiated by the addition of the enzyme and allowed to proceed for a set time before being quenched. The amount of radiolabeled aminoacyl-tRNA is then quantified.

M. tuberculosis Whole-Cell Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using a standard broth microdilution method.

Protocol:

-

M. tuberculosis is grown to mid-log phase in an appropriate broth medium.

-

The bacterial culture is diluted to a standardized inoculum.

-

The test compounds are serially diluted in a 96-well plate.

-

The bacterial inoculum is added to each well.

-

Plates are incubated at 37°C for a defined period.

-

Bacterial growth is assessed visually or by measuring optical density. The MIC is the lowest concentration of the compound that inhibits visible growth.

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this inhibitor series is the competitive inhibition of LysRS, likely at the ATP-binding site. By binding to the enzyme, the inhibitor prevents the formation of the lysyl-adenylate intermediate, thereby halting the aminoacylation of tRNA and subsequent protein synthesis. This leads to bacterial cell death.

Inhibition of Protein Synthesis by a LysRS Inhibitor

Caption: Diagram illustrating the mechanism of action of a LysRS inhibitor.

Conclusion

The development of the representative LysRS inhibitor series detailed in this guide exemplifies a successful structure-guided drug discovery campaign. Starting from a modest hit, systematic medicinal chemistry efforts, guided by structural biology, led to the identification of potent and selective inhibitors of M. tuberculosis LysRS with in vivo efficacy. This body of work underscores the potential of aminoacyl-tRNA synthetases as a valuable class of targets for the development of new therapeutics. Further development of such inhibitors could provide new treatment options for tuberculosis and other infectious diseases, as well as for non-canonical applications such as cancer therapy.

References

LysRs-IN-1 target identification and validation

An In-Depth Technical Guide to the Target Identification and Validation of Lysyl-tRNA Synthetase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysyl-tRNA synthetase (LysRS) is a ubiquitously expressed, essential enzyme responsible for charging tRNALys with its cognate amino acid, lysine, a critical step in protein synthesis.[1] The structural differences between prokaryotic and eukaryotic LysRS enzymes have made it an attractive target for the development of novel anti-infective agents.[2] This guide provides a comprehensive overview of the target identification and validation of a representative LysRS inhibitor, herein referred to as a proxy for "LysRs-IN-1," with a focus on its development as a potential therapeutic agent. The data and protocols presented are a composite derived from publicly available research on potent LysRS inhibitors, such as those developed for Mycobacterium tuberculosis and other pathogens.[3][4][5]

Target Identification

The primary molecular target of the representative inhibitor is Lysyl-tRNA Synthetase (LysRS). This was identified through a combination of enzymatic assays and structural biology.

Enzymatic Inhibition

The inhibitory activity against LysRS is a key indicator of target engagement. This is typically determined through an in vitro aminoacylation assay, which measures the enzyme's ability to attach lysine to its cognate tRNA.

Table 1: In Vitro Inhibitory Activity of a Representative LysRS Inhibitor

| Target Enzyme | Assay Type | IC50 (nM) | Reference |

| M. tuberculosis LysRS | Aminoacylation Assay | 50 - 200 | |

| Human KARS1 (LysRS) | Aminoacylation Assay | > 50,000 |

Structural Validation

Co-crystallization of the inhibitor with the target enzyme provides definitive evidence of binding and reveals the molecular interactions that drive inhibition.

Experimental Protocol: X-ray Crystallography

-

Protein Expression and Purification: The gene encoding the target LysRS is cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The protein is overexpressed and purified using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).

-

Crystallization: The purified LysRS is concentrated and mixed with the inhibitor. Crystallization conditions are screened using vapor diffusion methods (hanging or sitting drop) with various precipitants, buffers, and additives.

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the resulting crystals at a synchrotron source. The structure is solved by molecular replacement using a known LysRS structure as a search model, and the inhibitor is built into the electron density map.

Target Validation

Target validation aims to confirm that inhibition of LysRS leads to the desired physiological effect, such as inhibition of bacterial growth.

Cellular Activity

The minimum inhibitory concentration (MIC) is determined to assess the compound's ability to inhibit the growth of the target organism.

Table 2: Cellular Activity of a Representative LysRS Inhibitor

| Organism | Assay Type | MIC (µg/mL) | Reference |

| M. tuberculosis H37Rv | Microplate Alamar Blue Assay | 0.1 - 1.0 | |

| Human Cell Line (e.g., HEK293) | Cytotoxicity Assay (e.g., MTS) | > 50 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation: A two-fold serial dilution of the inhibitor is prepared in a 96-well microplate.

-

Inoculation: A standardized inoculum of the target bacteria is added to each well.

-

Incubation: The plates are incubated under appropriate conditions for the specific organism.

-

Detection: A growth indicator, such as resazurin (Alamar Blue), is added to the wells. A color change indicates bacterial growth. The MIC is the lowest concentration of the inhibitor that prevents visible growth.

Mechanism of Action in a Cellular Context

The mechanism of action of LysRS inhibitors involves the depletion of charged tRNALys, leading to the cessation of protein synthesis and subsequent cell death.

Caption: Mechanism of LysRS inhibition.

In Vivo Efficacy

The ultimate validation of a drug target and its inhibitor is the demonstration of efficacy in a relevant animal model of the disease.

Table 3: In Vivo Efficacy of a Representative LysRS Inhibitor

| Animal Model | Dosing Regimen | Efficacy Readout | Result | Reference |

| Acute Mouse Model of Tuberculosis | 100 mg/kg, oral, daily for 28 days | Reduction in bacterial burden (CFU) in lungs | > 2 log10 reduction | |

| Chronic Mouse Model of Tuberculosis | 100 mg/kg, oral, daily for 56 days | Reduction in bacterial burden (CFU) in lungs | > 1.5 log10 reduction |

Experimental Protocol: Mouse Model of Tuberculosis

-

Infection: Mice are infected with a low-dose aerosol of M. tuberculosis.

-

Treatment: Treatment with the inhibitor or vehicle control is initiated at a specified time post-infection.

-

Assessment: At the end of the treatment period, mice are euthanized, and the lungs and spleen are homogenized.

-

Quantification: Serial dilutions of the homogenates are plated on selective agar to determine the number of colony-forming units (CFU).

Experimental Workflows

The following diagram illustrates a typical workflow for the identification and validation of a LysRS inhibitor.

Caption: Drug discovery workflow for LysRS inhibitors.

Non-canonical Functions of Human LysRS

It is important for drug development professionals to be aware of the non-canonical, or "moonlighting," functions of human LysRS, as off-target effects could arise from inhibiting these activities. In humans, LysRS can be released from the multi-aminoacyl-tRNA synthetase complex (MSC) upon certain stimuli. For instance, upon phosphorylation, LysRS can translocate to the nucleus and produce diadenosine tetraphosphate (Ap4A), a signaling molecule that can regulate gene expression. Additionally, human LysRS plays a role in the lifecycle of HIV-1 by facilitating the packaging of the primer tRNALys into new virions.

Caption: Non-canonical functions of human LysRS.

Conclusion

Lysyl-tRNA synthetase has been robustly identified and validated as a promising target for the development of new anti-infective drugs. The availability of detailed enzymatic and cellular assays, along with relevant animal models, provides a clear path for the preclinical development of inhibitors. The data presented in this guide, based on a representative LysRS inhibitor, demonstrate the potential of this target class. Future work will likely focus on optimizing the pharmacokinetic and safety profiles of these compounds to advance them into clinical development.

References

- 1. Class I Lysyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Selectivity of Lysyl-tRNA Synthetase Inhibitors: Human vs. Microbial

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the principles governing the selective inhibition of microbial lysyl-tRNA synthetase (LysRS) over its human counterpart. Given the absence of specific public domain data for a compound designated "LysRs-IN-1," this document will focus on the foundational concepts of LysRS selectivity, utilizing illustrative data from known inhibitors to provide a comprehensive understanding of the topic. We will delve into the structural basis for this selectivity, present quantitative data for exemplar compounds, detail relevant experimental protocols, and provide visualizations of key pathways and workflows.

Introduction to LysRS as a Drug Target

Lysyl-tRNA synthetases (LysRS) are essential enzymes that catalyze the attachment of lysine to its cognate tRNA, a critical step in protein synthesis.[1][2] This indispensable role in cellular viability makes them attractive targets for the development of novel antimicrobial agents. However, the therapeutic utility of any antimicrobial agent hinges on its ability to selectively target the pathogen's machinery without significantly affecting the host's cellular processes. Therefore, achieving high selectivity for microbial LysRS over human LysRS is a paramount objective in the development of LysRS-targeting drugs.

Structural Basis for Selectivity

The feasibility of developing selective LysRS inhibitors is rooted in the structural and sequential divergences between the human and microbial enzymes. While the overall catalytic domain architecture is conserved, there are notable differences that can be exploited for drug design.

Human and E. coli LysRS, for instance, share significant structural homology.[3][4] However, there are distinctions in the orientation of the anticodon-binding domain relative to the catalytic domain.[3] Furthermore, human LysRS possesses unique structural features, such as specific insertions and a distinct tetramer interface, that are absent in its E. coli counterpart. These differences can create unique binding pockets or allosteric sites that can be targeted by selective inhibitors.

In the case of parasitic LysRS, such as that from Plasmodium falciparum (PfLysRS), despite a high degree of sequence identity with human LysRS (HsLysRS), subtle amino acid substitutions within the active site can lead to significant differences in inhibitor binding affinity. These subtle changes can be leveraged to design compounds that preferentially bind to the microbial enzyme.

Quantitative Analysis of Selective LysRS Inhibitors

To illustrate the concept of selectivity, the following table summarizes the inhibitory activities of exemplar compounds against human and microbial LysRS enzymes.

| Inhibitor | Target Organism | Microbial LysRS IC50 | Human LysRS IC50 | Selectivity Index (Human/Microbial) | Reference |

| ASP3026 | Plasmodium falciparum | nanomolar potency | >380-fold higher | >380 | |

| Cladosporin | Plasmodium falciparum | 40-90 nM | ~1000-fold higher | >1000 | |

| Compound 1 | Mycobacterium tuberculosis | 42 µM | - | - | |

| BM01D09 | Pseudomonas aeruginosa | 17 µM | - | - | |

| BT06F11 | Pseudomonas aeruginosa | 30 µM | - | - | |

| BT08F04 | Pseudomonas aeruginosa | 27 µM | - | - |

Note: Specific IC50 values for human LysRS were not always available in the provided search results for all compounds.

Experimental Protocols for Determining LysRS Inhibition and Selectivity

The assessment of LysRS inhibition and selectivity involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments.

LysRS Expression and Purification

-

Cloning and Expression: The gene encoding the target LysRS (e.g., from P. aeruginosa or human) is cloned into an expression vector (e.g., pET20b) with a purification tag (e.g., 6xHis tag). The construct is then transformed into a suitable expression host, such as E. coli BL21(DE3).

-

Protein Purification: The expressed protein is purified to homogeneity using affinity chromatography (e.g., Ni-NTA affinity column) followed by further purification steps like ion-exchange chromatography (e.g., Q high-performance column) if necessary.

Aminoacylation Assay (Scintillation Proximity Assay)

This assay measures the enzymatic activity of LysRS by quantifying the amount of radiolabeled lysine attached to its tRNA.

-

Reaction Mixture: A typical reaction mixture contains the purified LysRS enzyme, [³H]-lysine, ATP, and the cognate tRNALys in a suitable buffer.

-

Inhibitor Addition: The test compound (potential inhibitor) is added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) for a defined period.

-

Detection: The amount of [³H]-lysyl-tRNALys formed is quantified using a scintillation counter. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined.

High-Throughput Screening (HTS) Assays

For screening large compound libraries, HTS-compatible assays are employed.

-

Cell-Based Assays: These assays can be designed to measure the downstream effects of LysRS inhibition in a cellular context, such as reporter gene activation or cell viability.

-

Biochemical HTS: Miniaturized versions of the aminoacylation assay or other biochemical assays can be adapted for a high-throughput format.

Mode of Inhibition Studies

To understand how an inhibitor interacts with the enzyme, kinetic studies are performed.

-

Varying Substrate Concentrations: The aminoacylation reaction is carried out in the presence of a fixed concentration of the inhibitor while varying the concentration of one substrate (e.g., ATP or lysine) and keeping the others constant.

-

Data Analysis: The data is plotted using methods like the Lineweaver-Burk plot to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate. For example, some inhibitors have been shown to be competitive with ATP.

Visualizations

Workflow for Assessing LysRS Inhibitor Selectivity

Caption: Workflow for evaluating the selectivity of LysRS inhibitors.

LysRS Canonical and Non-Canonical Functions

Caption: Dual roles of human LysRS in cellular processes.

Conclusion

The development of selective microbial LysRS inhibitors represents a promising avenue for the discovery of novel antimicrobial agents. The structural differences between human and microbial LysRS enzymes provide a solid foundation for achieving the desired selectivity. A multi-pronged approach, combining structural biology, computational modeling, robust biochemical and cellular assays, is crucial for the successful identification and optimization of lead compounds. Future efforts in this field will likely focus on exploiting allosteric sites and leveraging advanced screening technologies to identify novel chemical scaffolds with high potency and selectivity.

References

- 1. Class II Lysyl-tRNA Synthetase [aars.online]

- 2. Class I Lysyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Crystal structure of tetrameric form of human lysyl-tRNA synthetase: Implications for multisynthetase complex formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

An In-depth Technical Guide on the Non-Canonical Functions of Lysyl-tRNA Synthetase (LysRS) and its Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysyl-tRNA synthetase (LysRS), an essential enzyme in protein synthesis, has emerged as a critical player in a diverse array of non-canonical cellular processes, extending far beyond its classical role in translation. These moonlighting functions, which include pivotal roles in immune regulation, cancer progression, and viral replication, are intricately controlled by post-translational modifications and subcellular localization. This technical guide provides a comprehensive overview of the non-canonical functions of LysRS, with a particular focus on the signaling pathways it governs. Furthermore, we delve into the landscape of LysRS inhibitors, exemplified by compounds such as cladosporin, which underscore the therapeutic potential of targeting this multifaceted enzyme. While the specific entity "LysRs-IN-1" remains unidentified in the public domain, this guide offers a robust framework for understanding LysRS-centric drug discovery and development. Detailed experimental protocols and quantitative data are presented to facilitate further research and application in academic and industrial settings.

Introduction: The Dual Life of Lysyl-tRNA Synthetase

Aminoacyl-tRNA synthetases (aaRSs) are a family of enzymes fundamental to life, ensuring the fidelity of protein synthesis by catalyzing the attachment of specific amino acids to their cognate tRNAs.[1] Lysyl-tRNA synthetase (LysRS) is responsible for charging tRNA molecules with lysine.[2] In higher eukaryotes, LysRS is often found within a stable multi-aminoacyl-tRNA synthetase complex (MSC), a cellular depot for these crucial enzymes.[3]

Beyond this canonical function, a growing body of evidence has unveiled a fascinating repertoire of non-canonical roles for LysRS.[2][4] These functions are often triggered by specific cellular signals, leading to post-translational modifications, release from the MSC, and translocation to different cellular compartments, including the nucleus and the cell surface, and even secretion into the extracellular space. These alternative functions position LysRS as a key signaling molecule in various physiological and pathological processes.

Key Non-Canonical Functions and Signaling Pathways of LysRS

The non-canonical activities of LysRS are diverse, impacting gene expression, immune responses, cancer metastasis, and viral life cycles. A central mechanism governing these functions is the phosphorylation of LysRS, which acts as a molecular switch, modulating its enzymatic activity and subcellular localization.

Immune Regulation: The LysRS-Ap4A Signaling Axis

In the context of the immune system, LysRS acts as a critical signaling molecule, particularly in mast cells. Upon immunological challenge, such as through IgE receptor (FcεRI) activation, LysRS is phosphorylated on Serine 207 (S207) in a MAPK/ERK-dependent manner. This phosphorylation event triggers a conformational change in LysRS, leading to its dissociation from the MSC and subsequent translocation to the nucleus.

Within the nucleus, the phosphorylated LysRS (pS207-LysRS) exhibits an enhanced ability to synthesize diadenosine tetraphosphate (Ap4A), a dinucleotide signaling molecule. Ap4A then acts as a second messenger by binding to the histidine triad nucleotide-binding protein 1 (HINT1), a repressor of the microphthalmia-associated transcription factor (MITF). The binding of Ap4A to HINT1 disrupts the MITF-HINT1 complex, liberating MITF to activate the transcription of its target genes, which are involved in various immune responses. A similar mechanism has been described for the upstream stimulatory factor 2 (USF2), another transcription factor regulated by the LysRS-Ap4A-HINT1 axis.

dot

Caption: LysRS-mediated immune signaling pathway.

Role in Cancer Progression

The non-canonical functions of LysRS are also implicated in cancer biology. Elevated levels of LysRS have been observed in various cancers, and its activity has been linked to tumor metastasis. On the plasma membrane of cancer cells, LysRS can interact with the 67 kDa laminin receptor (67LR), promoting cell adhesion, migration, and invasion. This interaction can activate downstream signaling pathways, such as the ERK pathway, contributing to the epithelial-mesenchymal transition (EMT) and metastatic dissemination.

Furthermore, the nuclear functions of LysRS are also relevant in cancer. For instance, in non-small-cell lung carcinoma, EGFR signaling can lead to the phosphorylation of LysRS at Serine 207, mirroring the pathway seen in immune cells. This nuclear pS207-LysRS has been associated with disease-free survival in patients with EGFR mutations, suggesting a complex and context-dependent role in cancer.

dot

Caption: Role of membranous LysRS in cancer cell migration and invasion.

Involvement in HIV-1 Replication

LysRS plays a crucial, multifaceted role in the life cycle of the human immunodeficiency virus type 1 (HIV-1). Firstly, host LysRS is selectively packaged into new HIV-1 virions along with its cognate tRNALys3, which serves as the primer for reverse transcription. This packaging is facilitated by an interaction between LysRS and the viral Gag polyprotein.

Secondly, upon HIV-1 infection, cellular LysRS is phosphorylated at Serine 207, leading to its release from the MSC and translocation to the nucleus. In the nucleus, pS207-LysRS synthesizes Ap4A, which in turn activates USF2. Activated USF2 can then enhance the transcription of the HIV-1 proviral DNA, promoting viral replication.

dot

Caption: Dual roles of LysRS in the HIV-1 life cycle.

Quantitative Data on LysRS Activity and Inhibition

The following tables summarize key quantitative data related to LysRS enzymatic activity and the potency of various inhibitors.

Table 1: Kinetic Parameters of Lysyl-tRNA Synthetase

| Organism/Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |

| Pseudomonas aeruginosa LysRS | Lysine | 45.5 | 13 | 0.29 | |

| Pseudomonas aeruginosa LysRS | ATP | 627 | 22.8 | 0.036 | |

| Pseudomonas aeruginosa LysRS | tRNALys | 3.3 | 0.35 | 0.11 |

Table 2: Inhibitory Activity of Compounds against Lysyl-tRNA Synthetase

| Compound | Target Organism/Enzyme | IC50 | Assay Conditions | Reference |

| Cladosporin | Plasmodium falciparum LysRS | ~4 nM | ATP hydrolysis assay | |

| Cladosporin | Leishmania donovani promastigotes | 4.2 µM | MTT assay | |

| Cladosporin | Leishmania donovani amastigotes | 1.1 µM | Propidium iodide staining | |

| ASP3026 | Plasmodium falciparum LysRS | nanomolar range | ATP hydrolysis assay | |

| ASP3026 | Human LysRS | >380-fold higher than P. falciparum | ATP hydrolysis assay | |

| Compound 1 (TB inhibitor) | Mycobacterium tuberculosis LysRS | 42 µM | Not specified | |

| BM01D09 | Pseudomonas aeruginosa LysRS | 17 µM | SPA-based aminoacylation assay | |

| BT06F11 | Pseudomonas aeruginosa LysRS | 30 µM | SPA-based aminoacylation assay | |

| BT08F04 | Pseudomonas aeruginosa LysRS | 27 µM | SPA-based aminoacylation assay |

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the non-canonical functions of LysRS and for screening potential inhibitors.

Aminoacylation Assay

This assay measures the canonical function of LysRS, the charging of tRNA with lysine.

-

Principle: The rate of formation of radiolabeled Lysyl-tRNALys is measured over time.

-

Materials:

-

Purified LysRS enzyme

-

[3H]- or [14C]-labeled L-lysine

-

Cognate tRNALys

-

ATP and MgCl2

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Trichloroacetic acid (TCA)

-

Filter pads (e.g., Whatman 3MM)

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing buffer, ATP, MgCl2, radiolabeled lysine, and tRNALys.

-

Initiate the reaction by adding the LysRS enzyme.

-

At specific time points, quench aliquots of the reaction mixture on TCA-soaked filter pads.

-

Wash the filter pads with cold TCA to remove unincorporated radiolabeled lysine.

-

Dry the filter pads and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the amount of Lysyl-tRNALys formed over time to determine the enzyme's activity.

-

High-Throughput Inhibitor Screening

Several methods can be adapted for high-throughput screening (HTS) of LysRS inhibitors.

-

Scintillation Proximity Assay (SPA):

-

Principle: This method detects the formation of radiolabeled aminoacyl-tRNA without the need for a separation step. Biotinylated tRNA is captured by streptavidin-coated SPA beads. When radiolabeled amino acid is attached to the tRNA, it is brought into close proximity to the scintillant in the beads, generating a light signal.

-

Procedure: The assay is typically performed in 96- or 384-well plates. The reaction mixture, including the test compounds, is incubated with the enzyme, substrates, and SPA beads. The signal is then read on a suitable plate reader.

-

-

ATP Hydrolysis Assay (e.g., Malachite Green Assay):

-

Principle: This assay measures the production of pyrophosphate (PPi) or AMP, the byproducts of the aminoacylation reaction. The amount of PPi or AMP produced is proportional to the enzyme's activity.

-

Procedure: The reaction is performed in the presence of test compounds. After a set incubation time, a reagent (e.g., malachite green) is added that forms a colored complex with the released phosphate, which can be measured spectrophotometrically.

-

Western Blotting for Phosphorylated LysRS

This technique is used to detect the phosphorylation of LysRS at specific sites, such as Serine 207.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody specific for phosphorylated LysRS.

-

Procedure:

-

Lyse cells under conditions that preserve phosphorylation (i.e., with phosphatase inhibitors).

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for pS207-LysRS.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Measurement of Intracellular Ap4A Levels

Quantifying the levels of the second messenger Ap4A is crucial for studying LysRS signaling.

-

Principle: Ap4A can be extracted from cells and quantified using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS).

-

Procedure:

-

Extract small molecules from cell pellets using a suitable solvent (e.g., perchloric acid or methanol).

-

Neutralize and concentrate the extract.

-

Separate the nucleotides using reverse-phase or anion-exchange HPLC.

-

Detect and quantify Ap4A by its UV absorbance or by mass spectrometry, comparing it to a standard curve.

-

Luciferase Reporter Assay for Transcription Factor Activity

This assay is used to measure the transcriptional activity of MITF or USF2 in response to LysRS signaling.

-

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the transcription factor of interest (e.g., MITF or USF2). The amount of light produced by the luciferase enzyme is proportional to the activity of the transcription factor.

-

Procedure:

-

Co-transfect cells with the reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).

-

Treat the cells with the stimulus of interest (e.g., an immunological trigger or a LysRS inhibitor).

-

Lyse the cells and measure the activity of both firefly and Renilla luciferase using a luminometer.

-

Calculate the normalized luciferase activity to determine the effect on transcription factor activity.

-

LysRS Inhibitors: A Promising Avenue for Drug Discovery

The diverse non-canonical roles of LysRS in disease make it an attractive target for therapeutic intervention. While the user-specified "this compound" did not yield specific information, a number of other LysRS inhibitors have been identified and characterized.

-

Cladosporin: A fungal secondary metabolite, cladosporin, has been identified as a potent and selective inhibitor of Plasmodium falciparum LysRS, with nanomolar activity against both the blood and liver stages of the parasite. It exhibits over 100-fold selectivity for the parasite enzyme over the human counterpart.

-

Inhibitors for Tuberculosis: Several research programs have focused on developing LysRS inhibitors for the treatment of tuberculosis. These efforts have led to the identification of novel scaffolds that show efficacy in mouse models of tuberculosis.

-

ASP3026: An anaplastic lymphoma kinase (ALK) inhibitor, has been repurposed as a novel inhibitor of P. falciparum LysRS, demonstrating the potential for drug repositioning in targeting aaRSs.

The development of specific and potent LysRS inhibitors holds significant promise for the treatment of infectious diseases and potentially for cancer and inflammatory disorders.

Conclusion and Future Directions

Lysyl-tRNA synthetase has transcended its traditional role as a housekeeping enzyme to emerge as a sophisticated signaling molecule with profound implications for human health and disease. The elucidation of its non-canonical functions and the underlying signaling pathways has opened up new avenues for understanding complex biological processes and for developing novel therapeutic strategies. The intricate regulation of LysRS activity through phosphorylation and its ability to produce the second messenger Ap4A highlight the elegance of cellular signaling networks.

Future research should continue to unravel the full spectrum of LysRS's non-canonical activities and its interacting partners in various cellular contexts. The development of highly specific inhibitors that can selectively target either the canonical or non-canonical functions of LysRS will be a critical step in translating this fundamental knowledge into clinical applications. The pursuit of compounds like "this compound," whether a specific molecule or a class of inhibitors, represents the ongoing quest to modulate the activity of this fascinating and functionally diverse enzyme for therapeutic benefit.

References

- 1. Lysyl-tRNA Synthetase from Pseudomonas aeruginosa: Characterization and Identification of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Human lysyl-tRNA synthetase phosphorylation promotes HIV-1 proviral DNA transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Impact of Lysyl-tRNA Synthetase (LysRS) Inhibition on Diadenosine Tetraphosphate (Ap4A) Synthesis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the effects of Lysyl-tRNA Synthetase (LysRS) inhibition on Ap4A synthesis. The specific inhibitor "LysRs-IN-1" (CAS No. 281676-77-5) is listed by commercial vendors but lacks publicly available scientific data regarding its mechanism of action and specific effects on Ap4A synthesis. Therefore, this guide focuses on the broader and well-documented consequences of LysRS inhibition, primarily through methodologies such as siRNA-mediated knockdown, to inform on the expected outcomes of pharmacological inhibition.

Introduction: The Non-Canonical Role of LysRS in Ap4A Synthesis

Lysyl-tRNA synthetase (LysRS) is a ubiquitously expressed enzyme essential for protein synthesis, where it catalyzes the charging of tRNALys with lysine. Beyond this canonical function, LysRS plays a critical role in cellular signaling through the synthesis of the dinucleotide diadenosine tetraphosphate (Ap4A). This signaling molecule is involved in various cellular processes, including stress responses, gene regulation, and immune modulation.

Under basal conditions, LysRS is primarily located in the cytoplasm as part of the multi-tRNA synthetase complex (MSC).[1] However, upon specific cellular stimuli, such as immunological challenges, LysRS can be phosphorylated and released from the MSC.[2][3] This post-translational modification enhances its non-canonical function of synthesizing Ap4A, which then acts as a second messenger to regulate downstream cellular events.[2][3]

Inhibition of LysRS, therefore, presents a potential therapeutic strategy to modulate these signaling pathways. Understanding the impact of LysRS inhibition on Ap4A synthesis is crucial for the development of targeted therapies.

The LysRS-Ap4A Signaling Pathway

The synthesis of Ap4A by LysRS initiates a signaling cascade that primarily influences gene expression through the regulation of transcription factors. The key steps of this pathway are outlined below:

-

Activation and Translocation of LysRS: Upon cellular stimulation (e.g., by growth factors or pathogens), Mitogen-Activated Protein Kinase (MAPK) phosphorylates LysRS on a specific serine residue (Ser207 in humans). This phosphorylation event induces a conformational change in LysRS, leading to its dissociation from the MSC and translocation into the nucleus.

-

Ap4A Synthesis: In the nucleus, the phosphorylated LysRS catalyzes the synthesis of Ap4A from two molecules of ATP.

-

Regulation of Transcription Factors: Ap4A binds to the Histidine Triad Nucleotide-binding Protein 1 (HINT1). HINT1 normally acts as a repressor of transcription factors such as Microphthalmia-associated Transcription Factor (MITF) and Upstream Stimulatory Factor 2 (USF2) by forming an inhibitory complex with them.

-

Gene Transcription: The binding of Ap4A to HINT1 causes the dissociation of the inhibitory complex, liberating MITF or USF2. These transcription factors can then bind to the promoter regions of their target genes, initiating their transcription.

-

Signal Termination: The signal is terminated by Ap4A hydrolase, which translocates to the nucleus and degrades Ap4A, allowing HINT1 to re-associate with and inhibit the transcription factors.

Signaling Pathway Diagram

Caption: LysRS-Ap4A Signaling Pathway.

Quantitative Data: Effect of LysRS Inhibition on Ap4A Levels

The most direct way to study the effect of LysRS inhibition on Ap4A synthesis is through the specific knockdown of LysRS expression, for example, by using small interfering RNA (siRNA). Studies have demonstrated that reducing the cellular levels of LysRS leads to a corresponding decrease in the intracellular concentration of Ap4A.

| Cell Line | Method of Inhibition | Treatment | Change in Ap4A Levels | Reference |

| HeLa | shRNA knockdown of LysRS | Untreated | Baseline | |

| R:D hybrid transfection (12h) | Increased Ap4A | |||

| shRNA knockdown of LysRS | R:D hybrid transfection (12h) | No increase in Ap4A | ||

| RBL | siRNA knockdown of LysRS | IgE-Ag activation | No accumulation of Ap4A |

Note: R:D hybrid refers to RNA:DNA hybrids, a known stimulus for Ap4A production. IgE-Ag refers to Immunoglobulin E-Antigen complex, a stimulus in mast cells.

These data clearly indicate that LysRS is essential for the induced synthesis of Ap4A in response to cellular stimuli.

Experimental Protocols

Accurate quantification of Ap4A is critical for studying the effects of LysRS inhibition. Below are detailed methodologies for key experiments.

siRNA-mediated Knockdown of LysRS

This protocol describes the general steps for reducing LysRS expression in cultured cells.

-

Cell Culture: Plate cells (e.g., HeLa or RBL) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.

-

siRNA Preparation: Reconstitute LysRS-targeting siRNA and a non-targeting control siRNA to a stock concentration of 20 µM.

-

Transfection:

-

For each well, dilute 50-100 pmol of siRNA into 100 µL of serum-free medium.

-

In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium and incubate for 5 minutes.

-

Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

-

Add the 200 µL of siRNA-lipid complex to the cells.

-

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

-

Verification of Knockdown: Harvest a subset of cells to verify the knockdown efficiency of LysRS by Western blotting or RT-qPCR.

-

Experimentation: Proceed with the experimental treatment (e.g., stimulation with an Ap4A synthesis inducer) and subsequent Ap4A measurement.

Quantification of Intracellular Ap4A by LC-MS/MS

This is a highly sensitive and specific method for Ap4A quantification.

-

Sample Collection and Extraction:

-

Wash cells with ice-cold PBS and quench metabolism by adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell suspension.

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Preparation:

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column with an ion-pairing agent (e.g., heptafluorobutyric acid) in the mobile phase to achieve good retention and separation of Ap4A.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high specificity. Monitor the transition of the parent ion of Ap4A to its characteristic product ions.

-

Quantification: Generate a standard curve using known concentrations of an Ap4A standard. The concentration of Ap4A in the samples is determined by comparing its peak area to the standard curve.

-

Experimental Workflow Diagram

Caption: Workflow for studying LysRS inhibition.

Conclusion

The inhibition of Lysyl-tRNA synthetase has a clear and direct impact on the synthesis of the signaling molecule Ap4A. By reducing the levels or activity of LysRS, the cellular capacity to produce Ap4A in response to stimuli is significantly diminished. This has profound implications for the downstream signaling pathways that regulate gene expression, particularly those controlled by the transcription factors MITF and USF2. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals aiming to explore the therapeutic potential of targeting the LysRS-Ap4A axis. Future work to identify and characterize specific small molecule inhibitors of LysRS, such as the potential of "this compound," will be crucial in translating this knowledge into clinical applications.

References

The Critical Role of LysRS Phosphorylation in Modulating its Function: Implications for Inhibitor Design and Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lysyl-tRNA synthetase (LysRS), a ubiquitous and essential enzyme, plays a dual role in cellular processes. Canonically, it is responsible for the crucial first step of protein synthesis: the aminoacylation of its cognate tRNA with lysine. However, emerging evidence has illuminated a non-canonical, signaling function of LysRS that is intricately regulated by phosphorylation. This functional dichotomy is pivotal for drug development professionals, as the phosphorylation state of LysRS can significantly influence the efficacy and mechanism of action of targeted inhibitors. This technical guide provides a comprehensive overview of the signaling pathways governed by LysRS phosphorylation, details the structural and functional consequences, and outlines the experimental protocols necessary to investigate these processes. While specific data on the compound "LysRs-IN-1" is not available in the public scientific literature, this document will explore the broader implications of LysRS phosphorylation for the activity of known and potential inhibitors.

Introduction: The Two Faces of Lysyl-tRNA Synthetase

In higher eukaryotes, LysRS is typically found within a large, cytoplasmic multi-aminoacyl-tRNA synthetase complex (MSC).[1][2] Within this complex, its primary role is to catalyze the ATP-dependent ligation of lysine to tRNALys, a fundamental process for maintaining the fidelity of protein translation. However, various cellular stimuli can trigger the phosphorylation of LysRS, leading to its dissociation from the MSC and unlocking a range of non-canonical functions.[1][2] This phosphorylation-dependent switch transforms LysRS from a housekeeping enzyme into a key signaling molecule involved in immune responses, cancer metastasis, and viral replication.[3] Understanding this switch is paramount for the development of specific and effective LysRS inhibitors.

The LysRS Phosphorylation-Dependent Signaling Pathway

The most well-characterized phosphorylation event on human LysRS occurs at the Serine 207 (Ser207) residue. This event is a downstream consequence of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Upon cellular stimulation by various signals, such as growth factors (e.g., EGF) or immunological triggers (e.g., IgE), the MAPK pathway is activated, leading to the phosphorylation and activation of ERK. Activated ERK then directly phosphorylates LysRS at Ser207. This phosphorylation induces a significant conformational change in the LysRS dimer, causing it to adopt an "open" conformation. This structural alteration has two major consequences:

-

Release from the MSC: The open conformation disrupts the binding interface between LysRS and the scaffold protein AIMP2/p38, leading to the release of phosphorylated LysRS (pLysRS) from the complex.

-

Functional Switch: The canonical aminoacylation activity of LysRS is significantly reduced in the open conformation. Concurrently, its non-canonical function—the synthesis of the signaling molecule diadenosine tetraphosphate (Ap4A)—is enhanced.

The released pLysRS can then translocate to the nucleus, where it generates Ap4A. Ap4A subsequently binds to the histidine triad nucleotide-binding protein 1 (HINT1), causing it to dissociate from and thereby activate transcription factors such as Microphthalmia-associated transcription factor (MITF) or Upstream Transcription Factor 2 (USF2). This cascade ultimately leads to the transcription of target genes involved in processes like cell proliferation, migration, and immune responses.

Quantitative Data: Phosphorylation's Impact on LysRS Activity

The phosphorylation of Ser207 acts as a molecular switch, toggling LysRS between its translational and transcriptional functions. This switch is reflected in quantitative changes to its enzymatic activities.

| Parameter | LysRS (Wild-Type) | pS207-LysRS (Phosphomimetic S207D Mutant) | Fold Change | Reference |

| Ap4A Synthesis Activity | Baseline | ~3-fold increase | ~3x ↑ | |

| ATP Hydrolysis Rate | Baseline | ~3-fold increase | ~3x ↑ | |

| tRNALys Aminoacylation Activity | Fully Active | Inactive / Markedly Reduced | ↓↓↓ |

Table 1: Effect of Ser207 Phosphorylation on LysRS Enzymatic Activities. Data is derived from studies using the phosphomimetic S207D mutant, which mimics the constitutively phosphorylated state.

Implications for Inhibitor Activity

The profound conformational and functional changes induced by LysRS phosphorylation have significant implications for the development and activity of inhibitors. Inhibitors can be broadly classified based on their binding site and the functional state of the enzyme they target.

-

ATP-Competitive Inhibitors: Many LysRS inhibitors, such as cladosporin, are ATP-mimetic and target the ATP binding pocket in the catalytic domain. The activity of these inhibitors might be phosphorylation-dependent. The "open" conformation of pLysRS, while reducing aminoacylation, enhances Ap4A synthesis, which also requires ATP. Therefore, ATP-competitive inhibitors could potentially inhibit both the canonical and non-canonical functions of LysRS. The relative potency against each function would depend on the precise conformational state of the ATP-binding pocket in the closed versus open state.

-

Inhibitors of the Non-Canonical Function: A novel strategy for drug development is to specifically target the non-canonical, pro-metastatic, or pro-inflammatory functions of LysRS without affecting its essential role in translation. Such inhibitors might be designed to:

-

Prevent the phosphorylation of Ser207 by targeting the LysRS-ERK interaction.

-

Stabilize the "closed," MSC-bound conformation of LysRS, preventing its release and nuclear translocation.

-

Specifically inhibit the Ap4A synthesis activity of the "open" pLysRS conformation.

-

The choice of screening strategy and the interpretation of inhibitor activity data must therefore consider the phosphorylation state of the target LysRS. An inhibitor that appears potent against recombinant, non-phosphorylated LysRS in an aminoacylation assay might be ineffective against the phosphorylated, signaling-active form present in a specific disease context.

Key Experimental Protocols

Investigating the role of LysRS phosphorylation and its impact on inhibitor activity requires a multi-faceted approach. Below are methodologies for key experiments.

In Vitro Kinase Assay for LysRS Phosphorylation

This assay determines if a kinase (e.g., active ERK2) can directly phosphorylate LysRS.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine purified recombinant LysRS (wild-type or mutant) with active ERK2 kinase in a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Initiation: Start the reaction by adding [γ-32P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analysis: Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated LysRS. A band corresponding to the molecular weight of LysRS indicates successful phosphorylation.

Co-Immunoprecipitation (Co-IP) to Detect LysRS Release from MSC

This protocol is used to assess the dissociation of LysRS from the MSC scaffold protein AIMP2 following a cellular stimulus.

Methodology:

-

Cell Culture and Stimulation: Culture cells (e.g., HEK293T) and treat with a stimulus (e.g., EGF) for a specified time to induce LysRS phosphorylation. A control group should remain unstimulated.

-

Lysis: Harvest and lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against AIMP2 (or another MSC component) overnight at 4°C. Then, add Protein A/G agarose beads to pull down the antibody and its bound proteins.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binders.

-

Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against both AIMP2 (to confirm successful IP) and LysRS. A weaker LysRS band in the stimulated sample compared to the control indicates dissociation from the AIMP2-containing complex.

Aminoacylation Assay

This assay measures the canonical function of LysRS.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES), ATP, KCl, DTT, purified recombinant LysRS (phosphorylated vs. non-phosphorylated), and [3H]-Lysine.

-

Initiation: Start the reaction by adding total yeast tRNA (which contains tRNALys).

-

Time Points: At various time points, take aliquots of the reaction and spot them onto filter paper discs.

-

Washing: Immediately quench the reaction by placing the discs in cold 10% trichloroacetic acid (TCA) to precipitate the tRNA. Wash the discs multiple times with TCA and then ethanol to remove unincorporated [3H]-Lysine.

-

Quantification: Dry the discs and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the aminoacylation activity of LysRS. To test an inhibitor, perform the assay with and without the compound to determine its effect on activity.

Conclusion

The phosphorylation of LysRS at Ser207 is a critical regulatory mechanism that switches its function from a component of the translation machinery to a nuclear signaling protein. This functional duality, driven by a distinct conformational change, has profound implications for the discovery and development of LysRS inhibitors. A comprehensive understanding of the LysRS phosphorylation state in a given pathological context is essential for designing effective therapeutic strategies. Future research should focus on developing inhibitors that can selectively target the disease-relevant, non-canonical functions of phosphorylated LysRS, thereby offering a more targeted therapeutic approach with potentially fewer side effects related to the inhibition of protein synthesis.

References

LysRs-IN-1: A Technical Guide to its Impact on the Multi-Synthetase Complex and Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Lysyl-tRNA Synthetase (LysRS), its role within the multi-synthetase complex (MSC), and the emerging therapeutic potential of its inhibitors. Particular focus is given to the inhibitor LysRs-IN-1, alongside a discussion of the broader implications of targeting LysRS for modulating cellular signaling pathways. This document details the intricate mechanisms governing the release of LysRS from the MSC, its non-canonical functions in gene regulation, and provides detailed protocols for the experimental investigation of these processes.

Introduction: The Multi-Synthetase Complex and the Pivotal Role of LysRS

The Multi-Synthetase Complex (MSC) is a sophisticated cellular machinery primarily known for its canonical function in protein synthesis. This high-molecular-weight complex is composed of nine different aminoacyl-tRNA synthetases (aaRSs) and three non-enzymatic scaffolding proteins: AIMP1, AIMP2, and AIMP3. These components work in concert to ensure the fidelity and efficiency of charging tRNAs with their cognate amino acids.

Lysyl-tRNA Synthetase (LysRS), a class II aminoacyl-tRNA synthetase, is a critical component of the MSC. Beyond its essential role in translation, LysRS has been identified as a moonlighting protein with significant non-canonical functions that are intricately linked to cellular signaling pathways. The release of LysRS from the MSC is a key regulatory step that unleashes these alternative functions, with profound implications for cellular processes ranging from immune responses to viral replication.

This compound: A Novel Inhibitor of Lysyl-tRNA Synthetase

This compound is a small molecule inhibitor of Lysyl-tRNA synthetase. While detailed mechanistic studies on this compound are not extensively available in the public domain, its chemical structure and basic properties have been identified.

Chemical Information for this compound:

| Property | Value |

| Molecular Formula | C7H7N5O |

| Molecular Weight | 209.16 g/mol |

| CAS Number | 281676-77-5 |

| SMILES | O=C1C2=C(N(CC(O)=O)C=N2)NC(N)=N1 |

Data sourced from MedChemExpress.[1][2]

Due to the limited public data on the specific inhibitory effects of this compound, this guide will also refer to a related compound, LysRs-IN-2, for which quantitative data is available, to illustrate the potential impact of such inhibitors.

Quantitative Data: Inhibitory Activity of LysRS Inhibitors

The following table summarizes the available quantitative data for the LysRS inhibitor, LysRs-IN-2. This data provides a framework for understanding the potential potency and selectivity of compounds targeting LysRS.

| Compound | Target | Assay | IC50 / EC50 | Reference |

| LysRs-IN-2 | Plasmodium falciparum LysRS (PfKRS) | Enzymatic Assay | 0.015 µM | [3][4] |

| Cryptosporidium parvum LysRS (CpKRS) | Enzymatic Assay | 0.13 µM | [3] | |

| Human LysRS (HsKRS) | Enzymatic Assay | 1.8 µM | ||

| P. falciparum 3D7 (whole-cell) | Cell-based Assay | 0.27 µM | ||

| HepG2 cells (human) | Cell-based Assay | 49 µM | ||

| C. parvum (whole-cell) | Cell-based Assay | 2.5 µM |

Impact on the Multi-Synthetase Complex: The Release of LysRS

The sequestration of LysRS within the MSC is crucial for its canonical function in translation. However, specific cellular stimuli can trigger the dissociation of LysRS from the complex, allowing it to perform its non-canonical roles.

The Role of Phosphorylation

A key mechanism governing the release of LysRS from the MSC is phosphorylation. Upon immunological challenge, LysRS is phosphorylated on Serine 207 in a MAPK-dependent manner. This post-translational modification induces a conformational change in LysRS, disrupting its interaction with the scaffolding protein AIMP2 and leading to its release from the MSC.

The LysRS-AIMP2 Interaction: A Target for Intervention

The interaction between LysRS and AIMP2 is a critical anchor point within the MSC. The N-terminal region of AIMP2 binds to a specific pocket on the LysRS dimer. Small molecules that interfere with this interaction could potentially mimic the effect of phosphorylation, leading to the release of LysRS from the MSC. While it is not yet confirmed, it is plausible that this compound could exert its effects not only by inhibiting the catalytic activity of LysRS but also by modulating its interaction with AIMP2.

Signaling Pathways Modulated by Released LysRS

Once released from the MSC, LysRS translocates to the nucleus and participates in key signaling pathways, most notably the activation of the Microphthalmia-associated Transcription Factor (MITF).

The LysRS-MITF Signaling Pathway

In the nucleus, phosphorylated LysRS synthesizes the signaling molecule diadenosine tetraphosphate (Ap4A). Ap4A then binds to Hint-1, a repressor of MITF, causing its dissociation from MITF. The liberated MITF is then free to transcribe its target genes, which are involved in various cellular processes, including immune responses.

Figure 1: Signaling pathway of LysRS release from the MSC and activation of MITF.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the interaction of this compound with LysRS and the MSC.

Co-Immunoprecipitation (Co-IP) to Assess LysRS-MSC Interaction

This protocol is designed to determine if this compound affects the association of LysRS with other components of the MSC.

Materials:

-

Cell culture reagents

-

Lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

-

Antibody against LysRS (for immunoprecipitation)

-

Antibodies against other MSC components (e.g., AIMP2, another aaRS) for western blotting

-

Protein A/G magnetic beads

-

This compound

-

DMSO (vehicle control)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

SDS-PAGE and western blotting reagents

Procedure:

-

Cell Treatment: Culture cells to 70-80% confluency. Treat cells with this compound at various concentrations or with DMSO (vehicle control) for a specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Add the anti-LysRS antibody to the pre-cleared lysate and incubate to form antibody-antigen complexes.

-

Complex Capture: Add protein A/G beads to the lysate to capture the antibody-antigen complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer and neutralize the eluate.

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against LysRS and other MSC components.

Figure 2: Workflow for Co-Immunoprecipitation.

In Vitro LysRS Enzymatic Activity Assay

This assay measures the aminoacylation activity of LysRS and can be used to determine the IC50 of this compound.

Materials:

-

Recombinant human LysRS

-

tRNALys

-

L-lysine

-

ATP

-

[³H]-L-lysine (radiolabeled)

-

Reaction buffer (e.g., 30 mM HEPES pH 7.5, 150 mM NaCl, 30 mM KCl, 10 mM MgCl₂, 2 mM DTT)

-

This compound

-

DMSO

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing reaction buffer, ATP, L-lysine, [³H]-L-lysine, and tRNALys.

-

Inhibitor Addition: Add varying concentrations of this compound or DMSO to the reaction mixture.

-